Cas no 2171814-64-3 (3-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid)
2171814-64-3 structure
Product Name:3-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid
CAS-nummer:2171814-64-3
MF:C28H34N2O5
MW:478.579967975616
CID:6547217
PubChem ID:165542233
Update Time:2025-06-10
3-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid
- EN300-1500240
- 2171814-64-3
- 3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
-
- Inchi: 1S/C28H34N2O5/c1-30(15-14-27(32)33)26(31)16-20(19-8-2-3-9-19)17-29-28(34)35-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h4-7,10-13,19-20,25H,2-3,8-9,14-18H2,1H3,(H,29,34)(H,32,33)
- InChI-sleutel: XAMUIAUFMZDNHA-UHFFFAOYSA-N
- LACHT: O=C(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CCCC1)N(C)CCC(=O)O
Berekende eigenschappen
- Exacte massa: 478.24677219g/mol
- Monoisotopische massa: 478.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 11
- Complexiteit: 715
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 95.9Ų
3-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1500240-1.0g |
3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2171814-64-3 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1500240-50mg |
3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2171814-64-3 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1500240-100mg |
3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2171814-64-3 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1500240-250mg |
3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2171814-64-3 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1500240-500mg |
3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2171814-64-3 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1500240-1000mg |
3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2171814-64-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1500240-2500mg |
3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2171814-64-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1500240-5000mg |
3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2171814-64-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1500240-10000mg |
3-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid |
2171814-64-3 | 10000mg |
$14487.0 | 2023-09-27 |
3-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid Gerelateerde literatuur
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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